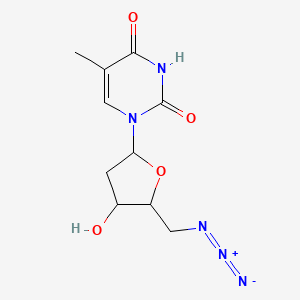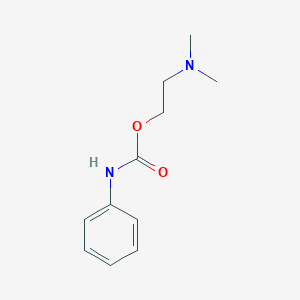![molecular formula C14H13NO B8755546 N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine CAS No. 5877-56-5](/img/structure/B8755546.png)
N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine is an organic compound belonging to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond. This compound is synthesized through the condensation of benzaldehyde and 2-methoxyaniline. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine can be synthesized through the Schiff base reaction, which involves the condensation of benzaldehyde with 2-methoxyaniline. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using green chemistry approaches. For example, the use of bimetallic reduced graphene oxide as a catalyst has been reported to enhance the efficiency and selectivity of the reaction . This method not only improves the yield but also minimizes the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-Benzyl-2-methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, the imine group can participate in nucleophilic addition reactions, leading to the formation of various biologically active derivatives .
Vergleich Mit ähnlichen Verbindungen
N-Benzylideneaniline: Similar structure but lacks the methoxy group.
N-Benzylidene-4-methoxyaniline: Similar structure with the methoxy group at the para position.
N-Benzylidene-3-methoxyaniline: Similar structure with the methoxy group at the meta position.
Uniqueness: N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and biological activity. The ortho position can lead to steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .
Eigenschaften
CAS-Nummer |
5877-56-5 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H13NO/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
KQNRCALZUDYSKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
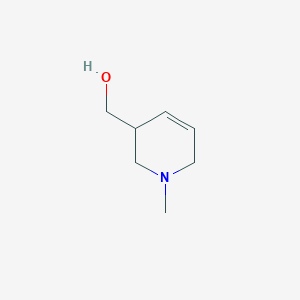
![3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8755470.png)
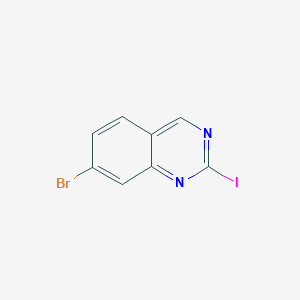
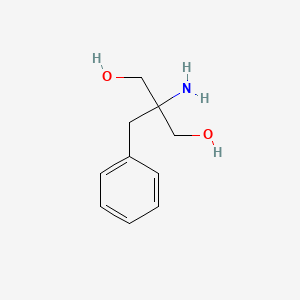
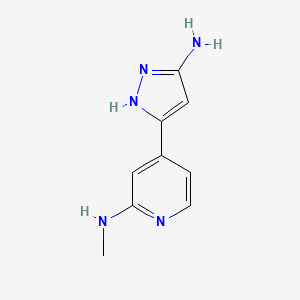
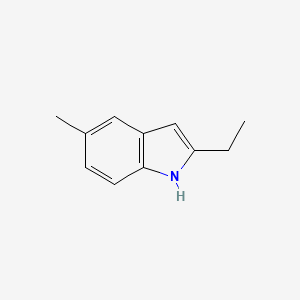
![8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8755489.png)
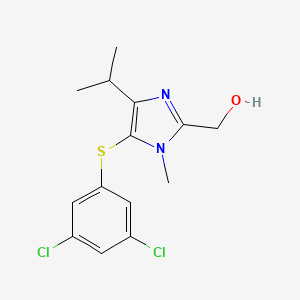
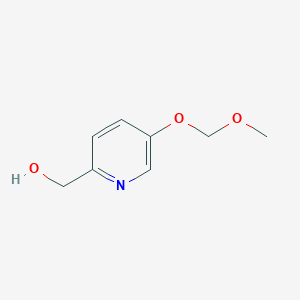
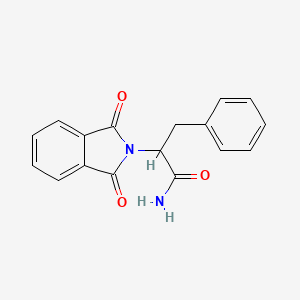
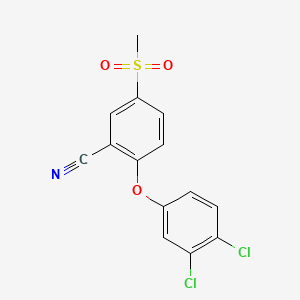
![Methyl 3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride](/img/structure/B8755522.png)
